molecular formula C12H15N3S2 B2552286 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 750613-93-5

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B2552286
CAS No.: 750613-93-5
M. Wt: 265.39
InChI Key: UFYJLWRSIFAIJV-UHFFFAOYSA-N
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Scientific Research Applications

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for “5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” is not available, similar compounds such as “5-Methyl-1,3,4-thiadiazole-2-thiol” are classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating potential hazards to the eyes, skin, and respiratory system .

Future Directions

The future directions for research on “5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” and similar compounds could involve further exploration of their biological activities . Given their wide range of biological activities, these compounds could be investigated for potential applications in various areas of medicine .

Preparation Methods

The synthesis of 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol involves several steps. One common method includes the reaction of 4-butylaniline with thiosemicarbazide, followed by cyclization with carbon disulfide under basic conditions to form the thiadiazole ring . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Chemical Reactions Analysis

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens.

Mechanism of Action

The mechanism of action of 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or other active sites in proteins, affecting their function. The compound’s effects are mediated through pathways involving sulfur and nitrogen atoms, which can form coordination complexes with various biological molecules .

Comparison with Similar Compounds

5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to its specific substitution pattern on the thiadiazole ring. Similar compounds include:

These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

5-(4-butylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-2-3-4-9-5-7-10(8-6-9)13-11-14-15-12(16)17-11/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYJLWRSIFAIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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